molecular formula C7H9NO3 B12859604 Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate CAS No. 82483-66-7

Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B12859604
CAS No.: 82483-66-7
M. Wt: 155.15 g/mol
InChI Key: ZUCGWYMLVMUVIZ-UHFFFAOYSA-N
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Description

Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of an aldehyde with an ester in the presence of a base to form the desired pyrrole derivative. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Methyl 4-carboxyl-2,3-dihydro-1H-pyrrole-1-carboxylate

    Reduction: Methyl 4-hydroxymethyl-2,3-dihydro-1H-pyrrole-1-carboxylate

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-carboxyl-2,3-dihydro-1H-pyrrole-1-carboxylate
  • Methyl 4-hydroxymethyl-2,3-dihydro-1H-pyrrole-1-carboxylate
  • Methyl 4-substituted-2,3-dihydro-1H-pyrrole-1-carboxylates

Uniqueness

Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

CAS No.

82483-66-7

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 4-formyl-2,3-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C7H9NO3/c1-11-7(10)8-3-2-6(4-8)5-9/h4-5H,2-3H2,1H3

InChI Key

ZUCGWYMLVMUVIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC(=C1)C=O

Origin of Product

United States

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